5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is a chemical compound with the molecular formula C3HClF3N3O2S. It is known for its unique structure, which includes a trifluoromethyl group attached to a triazole ring, and a sulfonyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. These reactions are performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of these reactions are moderate, ranging from 50% to 62% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the sulfonyl chloride group is replaced by nucleophiles.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with nitrile imines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in polar aprotic solvents like acetonitrile or DMF at room temperature.
Cycloaddition: Reagents such as nitrile imines and trifluoroacetonitrile are used, often in the presence of a base like triethylamine.
Major Products Formed
Nucleophilic Substitution: Produces various substituted triazole derivatives.
Cycloaddition: Forms triazole derivatives with additional functional groups, enhancing their chemical diversity.
Wissenschaftliche Forschungsanwendungen
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, its potential as an antimalarial agent is attributed to its ability to inhibit dihydropteroate synthase, an enzyme crucial for the folate pathway in Plasmodium species. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides: These compounds share the trifluoromethyl-triazole core and are also investigated for their antimalarial properties.
Trifluoromethylated 1,2,4-Triazoles: These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other trifluoromethylated triazoles.
Eigenschaften
Molekularformel |
C3HClF3N3O2S |
---|---|
Molekulargewicht |
235.57 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3HClF3N3O2S/c4-13(11,12)2-8-1(9-10-2)3(5,6)7/h(H,8,9,10) |
InChI-Schlüssel |
NFUGWNIMNFPIQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NN1)S(=O)(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.